PAP Exhibits High-Affinity, Competitive Inhibition of Human Liver Bile Salt Sulfotransferase (Ki = 0.2 µM)
In human liver bile salt sulfotransferase, PAP acts as a competitive inhibitor with respect to the co-substrate PAPS, exhibiting a Ki of 0.2 µM. This value is approximately 11-fold lower (i.e., higher affinity) than the Ki of the product glycochenodeoxycholate (GLC) sulfate for the acceptor substrate (Ki = 2.2 µM), confirming PAP as a potent, physiologically relevant product inhibitor of this detoxification enzyme [1].
| Evidence Dimension | Inhibition constant (Ki) for human liver bile salt sulfotransferase |
|---|---|
| Target Compound Data | Ki = 0.2 µM (competitive with PAPS) |
| Comparator Or Baseline | GLC sulfate: Ki = 2.2 µM (competitive with GLC) |
| Quantified Difference | PAP Ki is 11-fold lower (0.2 µM vs 2.2 µM), indicating higher affinity for the enzyme |
| Conditions | Purified human liver bile salt sulfotransferase; product inhibition kinetic assays |
Why This Matters
Quantifies PAP's potency as a product inhibitor, essential for designing SULT inhibition studies and understanding feedback regulation of sulfation pathways.
- [1] Loewenstein JM, et al. Purification and characterization of bile salt sulfotransferase from human liver. J Biol Chem. 1987;262(13):6315-6320. PMID: 3472211. View Source
